molecular formula C21H13ClFN B8766751 6-Chloro-2-(4-fluorophenyl)-4-phenylquinoline

6-Chloro-2-(4-fluorophenyl)-4-phenylquinoline

Cat. No. B8766751
M. Wt: 333.8 g/mol
InChI Key: NZEMTDURMYJHFD-UHFFFAOYSA-N
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Patent
US05648448

Procedure details

A three-necked, 2 L round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a distillation unit fitted with a nitrogen inlet valve was charged with 2-amino-5-chlorobenzophenone (695.0 g, 3.00 mol), 4'-fluoroacetophenone (456.0 g, 3.30 mol), and p-tosic acid (47.62 g, 0.25 mol). The reaction mixture was heated under nitrogen at 165° C. (44 h). The yellow 4'-acetophenone that co-distilled with the water was separated and reintroduced to the reaction mixture through the heating period. The mixture was further heated to 190° C. (2 h). The mixture was cooled to 120° C. and poured into 95% ethanol (10 L) while vigorously stirring with a mechanical stirring rod setup. The mixture was filtered and the precipitate washed with ethanol (1 L). The solid was dried in a vacuum oven at 80° C. (16 h). Yield 969 g., 97%; mp 141.0°-142.1° C.
Quantity
695 g
Type
reactant
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step One
[Compound]
Name
p-tosic acid
Quantity
47.62 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:24](=O)[CH3:25])=[CH:20][CH:19]=1>>[Cl:16][C:13]1[CH:12]=[C:3]2[C:2](=[CH:15][CH:14]=1)[N:1]=[C:24]([C:21]1[CH:22]=[CH:23][C:18]([F:17])=[CH:19][CH:20]=1)[CH:25]=[C:4]2[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
695 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Name
Quantity
456 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Name
p-tosic acid
Quantity
47.62 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
while vigorously stirring with a mechanical stirring rod setup
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked, 2 L round-bottomed flask equipped with a thermometer, a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a distillation unit fitted with a nitrogen inlet valve
CUSTOM
Type
CUSTOM
Details
The yellow 4'-acetophenone that co-distilled with the water was separated
ADDITION
Type
ADDITION
Details
reintroduced to the reaction mixture through the heating period
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further heated to 190° C. (2 h)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 120° C.
ADDITION
Type
ADDITION
Details
poured into 95% ethanol (10 L)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the precipitate washed with ethanol (1 L)
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 80° C. (16 h)
Duration
16 h

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)C1=CC=C(C=C1)F)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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